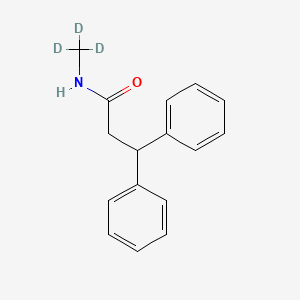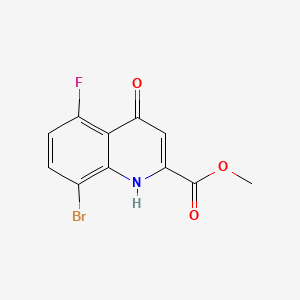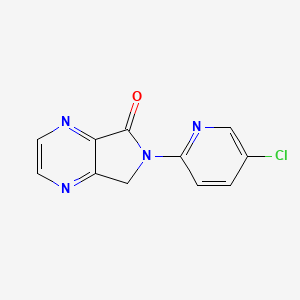
N-Methyl 3,3-Diphenylpropionamide-d3
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
- N-Methylpropionamide Interaction with Ethers: A study explored the hydrogen bonding characteristics of N-methylpropionamide with various ethers, providing insights into its behavior in solution and the formation of hydrogen-bonded complexes (Nikolić et al., 2007).
Antioxidant and Antiproliferative Activity
- Synthesis and Evaluation of Diphenylpropionamide Derivatives: Diphenylpropionamide derivatives, including N-Methyl 3,3-Diphenylpropionamide-d3, have been synthesized and evaluated for their antioxidant and antiproliferative activities. This research suggests potential applications in developing treatments for various diseases (Urbani et al., 2008).
Neuroprotective Agents
- Carboxyfullerenes as Neuroprotective Agents: Studies have investigated the use of derivatives of this compound as neuroprotective agents, particularly in the context of treating neurodegenerative diseases (Dugan et al., 1997).
Molecular Synthesis
- Regioselective Alkylation Reactions: Research has been conducted on the regioselective alkylation reactions of this compound, which is significant for organic synthesis and the development of new compounds (Ko et al., 2014).
Genetic Toxicity Studies
- Genetic Toxicity of Symmetrical Diselenides: Diphenyl diselenide, related to this compound, has been studied for its mutagenic effects, providing insights into its safety and potential risks (Rosa et al., 2010).
Polymerization and Material Science
- Stereospecific Polymerization of N,N-Diphenylacrylamide: Research on the polymerization of compounds similar to this compound contributes to advancements in material science and polymer chemistry (Shiohara et al., 1996).
Photodynamic Applications
- Photodynamic Inactivation of Bacteria: Novel derivatives of this compound have been explored for their potential in photodynamic inactivation of bacteria, indicating applications in antimicrobial treatments (Spesia et al., 2008).
Propiedades
IUPAC Name |
3,3-diphenyl-N-(trideuteriomethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBYNLFHWVMRH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)


![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)
methanone](/img/structure/B564812.png)